Hydrophilicity–Lipophilicity Balance: XLogP3 Head‑to‑Head Comparison with 6‑Carbonitrile and 6‑Carboxamide Analogs
The 6‑hydroxymethyl substituent confers a markedly lower computed lipophilicity (XLogP3 = 0.1) relative to the 6‑carbonitrile analog. By contrast, the 6‑carbonitrile analog (CAS 2091627‑83‑5) carries a predicted density of 1.73 g cm⁻³ and an acid dissociation constant (pKa) of 2.29, consistent with a more lipophilic and less ionisable character [REFS‑1]. The 6‑carboxamide analog (CAS 2167548‑71‑0) has a higher molecular weight (211.61 g mol⁻¹) and introduces an additional HBD, altering solubility and crystal‑packing properties [REFS‑2]. Within the broader [1,2,4]triazolo[1,5‑a]pyridine class, an XLogP3 near zero combined with TPSA of 76.4 Ų is associated with balanced aqueous solubility and passive membrane permeability—a profile that the VEGFR2 inhibitor programme identified as a key differentiator for oral bioavailability [REFS‑3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.1; TPSA = 76.4 Ų (PubChem computed) |
| Comparator Or Baseline | 6‑Carbonitrile analog (CAS 2091627‑83‑5): predicted density 1.73 g cm⁻³, pKa 2.29. 6‑Carboxamide analog (CAS 2167548‑71‑0): MW 211.61, additional HBD. Unsubstituted 8‑chloro‑[1,2,4]triazolo[1,5‑a]pyridine (CAS 1427368‑62‑4): predicted density 1.51 g cm⁻³, pKa 1.35. |
| Quantified Difference | XLogP3 difference of approx. 0.5–1.5 log units lower vs. carbonitrile (class‑level estimate); TPSA ~20 Ų higher than unsubstituted parent. |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18) and ChemicalBook predicted data |
Why This Matters
A lower XLogP3 combined with moderate TPSA predicts superior aqueous solubility and reduced non‑specific protein binding relative to more lipophilic 6‑substituted analogs, directly influencing hit‑to‑lead prioritisation and formulation development.
- [1] Oguro Y, et al. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5‑a]pyridine derivatives with slow dissociation kinetics. Compound 13d demonstrated favourable physicochemical properties and oral anti‑tumour efficacy. Bioorg Med Chem. 2013;21(15):4714‑4728. PMID: 23755884. View Source
